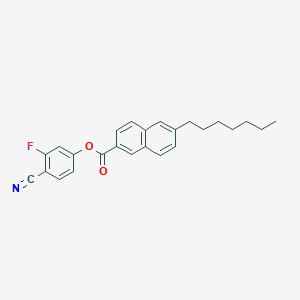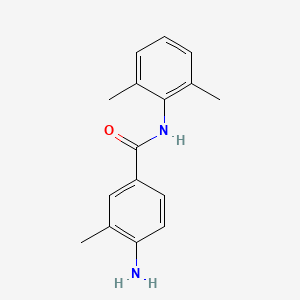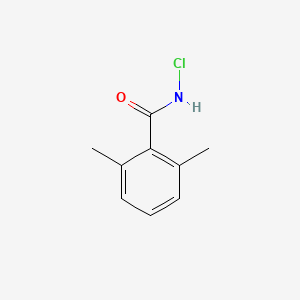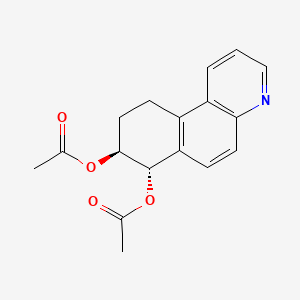
4-Acetamidophenyl (4-acetamidophenyl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Acetamidophenyl (4-acetamidophenyl)acetate is a chemical compound with the molecular formula C10H11NO3 and a molecular weight of 193.20 g/mol . It is an impurity of acetaminophen (paracetamol), which is widely used as an analgesic and antipyretic agent . The compound is characterized by its white to off-white solid appearance .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-Acetamidophenyl (4-acetamidophenyl)acetate can be synthesized through a two-step process starting from 4-aminophenol . The first step involves the acetylation of 4-aminophenol to form 4-acetamidophenol. This reaction typically uses acetic anhydride as the acetylating agent and is carried out under acidic conditions . The second step involves the esterification of 4-acetamidophenol with acetic acid or its derivatives to form this compound .
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
4-Acetamidophenyl (4-acetamidophenyl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones under specific conditions.
Reduction: Reduction reactions can convert the compound back to its amine form.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines .
Applications De Recherche Scientifique
4-Acetamidophenyl (4-acetamidophenyl)acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: As an impurity of acetaminophen, it is analyzed for its effects on the efficacy and safety of the drug.
Industry: The compound is used in the production of pharmaceuticals and other chemical products
Mécanisme D'action
The mechanism of action of 4-acetamidophenyl (4-acetamidophenyl)acetate is related to its interaction with specific enzymes and molecular targets. It is known to inhibit hepatic N-acetyltransferase 2 (NAT2) and selectively inhibit cyclooxygenase-2 (COX-2) with an IC50 value of 25.8 μM . These interactions affect various biochemical pathways, leading to its observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Acetamidophenol:
4-Nitrophenol: A compound with similar structural features but different chemical properties and applications.
Uniqueness
4-Acetamidophenyl (4-acetamidophenyl)acetate is unique due to its specific inhibitory effects on NAT2 and COX-2, which are not observed in all similar compounds . Its role as an impurity in acetaminophen also highlights its importance in pharmaceutical analysis and quality control .
Propriétés
Numéro CAS |
106664-49-7 |
|---|---|
Formule moléculaire |
C18H18N2O4 |
Poids moléculaire |
326.3 g/mol |
Nom IUPAC |
(4-acetamidophenyl) 2-(4-acetamidophenyl)acetate |
InChI |
InChI=1S/C18H18N2O4/c1-12(21)19-15-5-3-14(4-6-15)11-18(23)24-17-9-7-16(8-10-17)20-13(2)22/h3-10H,11H2,1-2H3,(H,19,21)(H,20,22) |
Clé InChI |
FOVVLUIOCIXUJS-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=CC=C(C=C1)CC(=O)OC2=CC=C(C=C2)NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[4,5-Dihexadecoxy-2-(2-methylprop-2-enoyloxy)pentoxy]-4-oxobutanoate](/img/structure/B14328667.png)


![1-Octyl-3-[(octyloxy)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B14328672.png)
![5,7-Bis[(benzyloxy)methoxy]-2-benzofuran-1(3H)-one](/img/structure/B14328682.png)

![N-(2-Hydroxyethyl)-2-(3-nitro-1H-pyrrolo[2,3-b]pyridin-1-yl)acetamide](/img/structure/B14328691.png)




![2-Hexylbicyclo[2.2.1]hepta-2,5-diene](/img/structure/B14328713.png)
![(1S,12R,15S)-12-(2-hydroxy-2-methylpropyl)-10,13,19-triazapentacyclo[11.7.0.03,11.04,9.015,19]icosa-3(11),4,6,8-tetraene-14,20-dione](/img/structure/B14328716.png)
![2,5,8-Triphenyl-1H-[1,2,4]triazolo[1,2-a]pyridazine-1,3(2H)-dione](/img/structure/B14328724.png)
